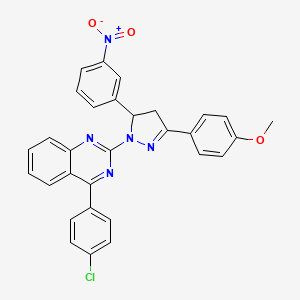

4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline

Description

This quinazoline-based compound features a central pyrazoline ring substituted with 4-methoxyphenyl and 3-nitrophenyl groups, linked to a quinazoline core bearing a 4-chlorophenyl moiety. Its structural complexity enables diverse biological interactions, particularly in anticancer and antimicrobial applications. The electron-withdrawing nitro group and electron-donating methoxy group modulate electronic properties, influencing binding affinity and metabolic stability .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22ClN5O3/c1-39-24-15-11-19(12-16-24)27-18-28(21-5-4-6-23(17-21)36(37)38)35(34-27)30-32-26-8-3-2-7-25(26)29(33-30)20-9-13-22(31)14-10-20/h2-17,28H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWKIHLFVWOOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological screening, and the mechanisms underlying its effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C24H20ClN5O3

- Molecular Weight : 463.90 g/mol

The structure features a quinazoline core substituted with various aromatic groups, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and methoxyphenyl substituents. The synthetic pathway often includes:

- Formation of the Pyrazole Ring : Utilizing starting materials such as 4-methoxyphenyl and 3-nitrophenyl derivatives.

- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.

Biological Screening

Recent studies have focused on evaluating the antiproliferative and cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some findings from recent research:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 (Breast) | 0.85 | >25 |

| HEL (Erythroleukemia) | 1.00 | >20 |

| Vero (Normal) | >25 | - |

These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing low toxicity to normal cells, suggesting a favorable therapeutic index.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Targeting Specific Pathways : It may affect pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK signaling pathways.

Case Studies

- Anticancer Activity : In a study published in MDPI, derivatives similar to this compound were synthesized and screened for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the substituents significantly impacted their anticancer efficacy, with some derivatives showing IC50 values as low as 0.59 µM in MCF7 cells .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, compounds with electron-donating groups like methoxy or halogens exhibited improved selectivity against cancer cell lines .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations:

- Core Heterocycle : The quinazoline core in the target compound distinguishes it from thiazole-based analogs (e.g., 6d, 4d, Hybrid90n). Quinazolines often exhibit enhanced DNA intercalation and kinase inhibition compared to thiazoles .

- Substituent Impact :

- Nitro Group : The 3-nitrophenyl group in the target compound may enhance electron-deficient character, improving interaction with hydrophobic enzyme pockets. Analogs with nitro groups (e.g., Hybrid90n) show superior anticancer activity .

- Methoxy vs. Dimethoxy : 4-Methoxyphenyl (target) vs. 3,4-dimethoxyphenyl (6d, 4d) substituents influence steric bulk and hydrogen-bonding capacity. Dimethoxy analogs often show higher EGFR inhibition due to improved π-π stacking .

- Halogen Effects : Chlorophenyl groups (target, 6d, 4d) enhance lipophilicity and membrane permeability compared to fluorophenyl derivatives (compound 5) .

Key Findings:

- Anticancer Potency : Hybrid90n, a thiazole analog with a triazenyl group, outperforms cisplatin in colon and breast cancer models, suggesting the target compound’s nitro group may offer similar advantages .

- Kinase Inhibition : Thiazole derivatives with sulfonamide (4d) or dual methoxy groups (6e) show strong EGFR/HER2 inhibition, though lapatinib remains more potent .

- Antimicrobial Activity : Fluorophenyl and triazole substituents (compound 5) correlate with broad-spectrum antimicrobial effects, likely due to halogen-mediated membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.